Vericiguat

Übersicht

Beschreibung

Vericiguat is a soluble guanylate cyclase stimulator used primarily to reduce the risk of cardiovascular death and hospitalization in patients with chronic heart failure and reduced ejection fraction . It is marketed under the brand name Verquvo and was approved for medical use in the United States in January 2021 .

Wissenschaftliche Forschungsanwendungen

Vericiguat hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Kardiovaskularmedizin. Es wird verwendet, um die Auswirkungen der Stimulation der löslichen Guanylatcyclase auf Herzinsuffizienz und kardiovaskuläre Ergebnisse zu untersuchen . This compound hat sich als vielversprechend erwiesen, um das Risiko für kardiovaskulären Tod und Krankenhausaufenthalt bei Patienten mit chronischer Herzinsuffizienz zu reduzieren . Darüber hinaus wird es auf seine Auswirkungen auf endotheliale Dysfunktion und oxidativen Stress untersucht .

5. Wirkmechanismus

This compound stimuliert direkt die lösliche Guanylatcyclase, ein Enzym, das in glatten Gefäßmuskelzellen vorkommt . Durch die Bindung an die Beta-Untereinheit des Enzyms verstärkt this compound die Produktion von cyclischem Guanosinmonophosphat, was zu einer Relaxation der glatten Muskulatur und Vasodilatation führt . Dieser Mechanismus hilft, die Herzfunktion zu verbessern und die Symptome der Herzinsuffizienz zu reduzieren .

Wirkmechanismus

Target of Action

Vericiguat primarily targets soluble guanylate cyclase (sGC), an intracellular enzyme found in vascular smooth muscle cells . This enzyme plays a crucial role in the NO-sGC-cGMP signaling pathway, which is essential for regulating the cardiovascular system .

Mode of Action

this compound acts as a direct stimulator of sGC, enhancing the production of cyclic guanosine monophosphate (cGMP) independently of nitric oxide (NO) and synergistically in normal and low-NO conditions . By stimulating sGC directly, this compound bypasses the need for a functional NO-sGC-cGMP axis, thereby helping to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .

Biochemical Pathways

The activation of sGC by this compound leads to an increase in cGMP production. cGMP acts as a second messenger, activating various downstream signaling cascades that elicit a wide range of effects . These diverse cellular effects have implicated deficiencies in its production (primarily due to insufficient NO bioavailability) in the pathogenesis of various cardiovascular diseases .

Pharmacokinetics

this compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . This compound is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure (HF) with reduced ejection fraction (HFrEF) . Most drug metabolism is achieved by glucuronidation .

Result of Action

The stimulation of sGC by this compound and the subsequent increase in cGMP production lead to smooth muscle relaxation and vasodilation . These effects may improve cardiac function . Moreover, this compound can suppress the oxidative stress induced by angiotensin II and following activation of ERK 1/2 signaling .

Action Environment

Environmental factors such as food intake can influence the action of this compound. For instance, the exposure (AUC and Cmax) of this compound increases by approximately 40% with food compared to a fasted state . This confirms a food effect on this compound bioavailability . Therefore, this compound tablets should be administered with food .

Biochemische Analyse

Biochemical Properties

Vericiguat interacts with sGC enzymes, which are intracellular enzymes found in vascular smooth muscle cells . These enzymes catalyze the synthesis of cGMP in response to activation by NO . This compound enhances sGC sensitivity to endogenous NO . The interaction between this compound and sGC enzymes leads to an increase in cGMP levels .

Cellular Effects

This compound has been shown to suppress oxidative stress induced by angiotensin II and following activation of ERK 1/2 signaling . Suppressing the oxidative stress could lead to further activation of NO-sGC-cGMP pathway not only the stimulation by this compound and favorable cardio-protective cycle is expected .

Molecular Mechanism

This compound directly stimulates sGC, independently of and synergistically with NO, to produce more cGMP leading to smooth muscle relaxation and vasodilation which may improve cardiac function . This mechanism of action helps to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .

Temporal Effects in Laboratory Settings

This compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . This compound is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure (HF) with reduced ejection fraction (HFrEF) .

Dosage Effects in Animal Models

In a rabbit model of myocardial infarction, acute this compound therapy demonstrated anti-ventricular arrhythmia effects . These effects can be attributed to various mechanisms, including prolongation of VERP, increase of APD, acceleration of Ca i homeostasis, and suppression of cardiac alternans .

Metabolic Pathways

The main metabolic pathway of this compound is Phase II UGT-mediated conjugation with glucuronic acid to form a pharmacologically inactive N-glucuronide metabolite (M-1) . The primary UGT isoforms contributing to the formation of M-1 are UGT1A9 and UGT1A1 .

Transport and Distribution

This compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers .

Subcellular Localization

This compound acts on the soluble guanylate cyclase (sGC) which is an intracellular enzyme found in vascular smooth muscle cells . This suggests that the subcellular localization of this compound is likely to be within the cytoplasm of these cells where it can interact with sGC to stimulate the production of cGMP .

Vorbereitungsmethoden

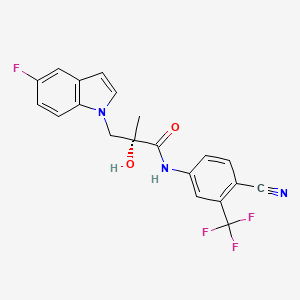

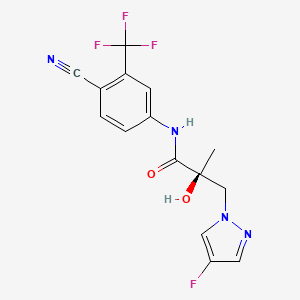

Synthesewege und Reaktionsbedingungen: Die Synthese von Vericiguat umfasst mehrere wichtige Schritte, darunter die Konstruktion des Pyrazolo[3,4-b]pyridinrings und des Pyrimidin-4,5,6-triaminderivats . Der Prozess beginnt mit der Kondensation von 5-Amino-1H-pyrazol-3-carboxylat mit einem Aldehyd, um den Pyrazolo[3,4-b]pyridinring zu bilden. Anschließend wird [(E)-Phenyldiazenyl]malononitril mit Amidinen umgesetzt, um das Pyrimidinderivat zu bilden .

Industrielle Produktionsmethoden: this compound wird als Tabletten mit sofortiger Freisetzung und einer nicht-funktionalen Filmbeschichtung hergestellt. Die Tabletten werden oral mit Nahrung verabreicht, um die Bioverfügbarkeit zu erhöhen . Die industrielle Produktion umfasst Standardverfahren der pharmazeutischen Herstellung, darunter Granulation, Kompression und Beschichtung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vericiguat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Es liegen nur begrenzte Informationen über Reduktionsreaktionen vor, die this compound betreffen.

Substitution: Die Synthese von this compound beinhaltet Substitutionsreaktionen, wie z. B. die Reaktion zwischen Tosylat und Morpholin.

Häufige Reagenzien und Bedingungen:

Oxidation: Cytochrom-P450-Enzyme und Glucuronidierung sind am Metabolismus von this compound beteiligt.

Substitution: Tosylat und Morpholin werden bei der Synthese von this compound verwendet.

Hauptprodukte, die gebildet werden:

Glucuronidierter Metabolit: Der Hauptmetabolit von this compound ist glucuronidiert und inaktiv.

Vergleich Mit ähnlichen Verbindungen

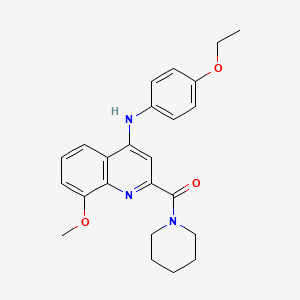

Vericiguat ist unter den löslichen Guanylatcyclase-Stimulatoren einzigartig aufgrund seiner strukturellen Modifikationen, die seine Anfälligkeit für den oxidativen Metabolismus verringern und eine einmal tägliche Dosierung ermöglichen . Ähnliche Verbindungen umfassen:

Riociguat: Ein weiterer löslicher Guanylatcyclase-Stimulator, der bei pulmonaler Hypertonie eingesetzt wird.

Cinaciguat: Ein löslicher Guanylatcyclase-Aktivator, der in experimentellen Umgebungen eingesetzt wird.

This compound zeichnet sich durch seine spezifische Anwendung bei chronischer Herzinsuffizienz und sein günstiges pharmakokinetisches Profil aus .

Eigenschaften

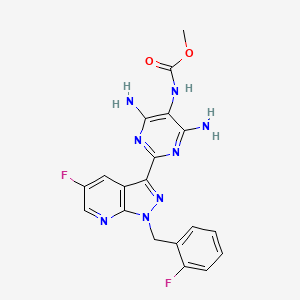

IUPAC Name |

methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFHIXARHDBPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318361 | |

| Record name | Vericiguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Heart failure (HF) involves, amongst other morphologic and physiologic changes, the impaired synthesis of nitric oxide (NO) and decreased activity of soluble guanylate cyclase (sGC). Functioning normally, NO binds to sGC and stimulates the synthesis of intracellular cyclic guanosine monophosphate (cGMP), a second messenger involved in the maintenance of vascular tone, as well as cardiac contractility and remodeling. Defects in this pathway are thought to contribute to the myocardial and vascular dysfunction associated with heart failure and are therefore a desirable target in its treatment. Vericiguat directly stimulates sGC by binding to a target site on its beta-subunit, bypassing the need for NO-mediated activation, and in doing so causes an increase in the production of intracellular cGMP that results in vascular smooth muscle relaxation and vasodilation. | |

| Record name | Vericiguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1350653-20-1 | |

| Record name | Vericiguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vericiguat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vericiguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vericiguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

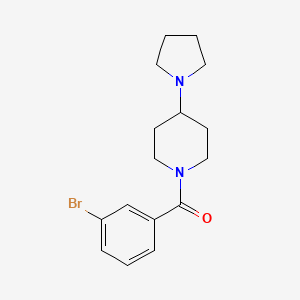

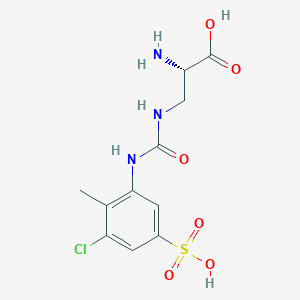

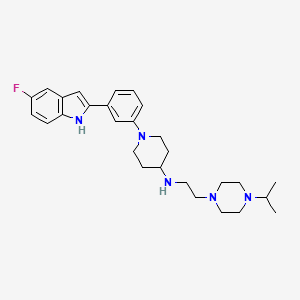

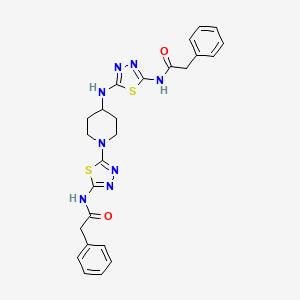

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)

![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)

![(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B611590.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)